molecular formula C25H23N3OS2 B11622206 (5Z)-3-allyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-allyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11622206
M. Wt: 445.6 g/mol
InChI Key: YPFSBZWLDOGRRX-STZFKDTASA-N
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Description

The compound “(5Z)-3-allyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one” is a thiazolidinone derivative characterized by a fused heterocyclic architecture. Its core structure comprises a 1,3-thiazolidin-4-one ring with a thioxo group at position 2 and an allyl substituent at position 2. The Z-configuration at position 5 arises from the methylene linkage to a 3-mesityl-1-phenylpyrazole moiety.

The pyrazole component introduces steric bulk due to the mesityl (2,4,6-trimethylphenyl) group, which may influence binding interactions in biological systems. The allyl chain at position 3 enhances molecular flexibility compared to bulkier alkyl or aryl substituents in analogous compounds. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with derivatives reported in synthetic and crystallographic studies .

Properties

Molecular Formula

C25H23N3OS2

Molecular Weight

445.6 g/mol

IUPAC Name

(5Z)-5-[[1-phenyl-3-(2,4,6-trimethylphenyl)pyrazol-4-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H23N3OS2/c1-5-11-27-24(29)21(31-25(27)30)14-19-15-28(20-9-7-6-8-10-20)26-23(19)22-17(3)12-16(2)13-18(22)4/h5-10,12-15H,1,11H2,2-4H3/b21-14-

InChI Key

YPFSBZWLDOGRRX-STZFKDTASA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC=C)C4=CC=CC=C4)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC=C)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Optimization Strategies:

  • Catalyst : Piperidine (2–5 mol%) enhances reaction rate and yield.

  • Solvent : Ethanol balances solubility and environmental considerations.

  • Temperature : Reflux conditions (78°C) ensure complete conversion.

  • Yield : 67–94% for analogous pyrazole-containing thiazolidinones.

Alternative Green Synthesis Approaches

Recent advances emphasize eco-friendly protocols:

Ultrasound-Assisted Synthesis

Ultrasonic irradiation reduces reaction times from hours to minutes. For example, spiro[indole-thiazine] derivatives are synthesized in water under ultrasound, achieving 89–92% yields in 30 minutes. Applied to the target compound, this method could accelerate the condensation step while maintaining regioselectivity.

Ionic Liquid Catalysis

Ionic liquids like ZSM-5-([MIM+]BF4⁻) enable solvent-free thiazolidinone synthesis. Kapil et al. reported 80–94% yields for spiro-thiazine derivatives using this catalyst. Adapting this to the target compound might eliminate ethanol, reducing waste.

Microwave Irradiation

Microwave-assisted synthesis enhances reaction efficiency. Tiwari et al. synthesized thiazolidin-4-ones via microwave-induced cyclization, achieving 85% yields in 15 minutes. This approach could expedite the core formation and condensation steps.

Mechanistic Insights

  • Thiourea Formation :
    3,4-Dichlorophenylisothiocyanate+AllylamineThiourea Intermediate\text{3,4-Dichlorophenylisothiocyanate} + \text{Allylamine} \rightarrow \text{Thiourea Intermediate}
    The reaction proceeds via nucleophilic attack of the amine on the isothiocyanate.

  • Cyclization :
    Thiourea+Ethyl BromoacetateAcOH/EtOHThiazolidinone Core\text{Thiourea} + \text{Ethyl Bromoacetate} \xrightarrow{\text{AcOH/EtOH}} \text{Thiazolidinone Core}
    Bromoacetate acts as an alkylating agent, forming the thiazolidinone ring.

  • Knoevenagel Condensation :
    Thiazolidinone+Pyrazole Aldehydepiperidine(5Z)-Product\text{Thiazolidinone} + \text{Pyrazole Aldehyde} \xrightarrow{\text{piperidine}} \text{(5Z)-Product}
    The base deprotonates the active methylene group, enabling nucleophilic attack on the aldehyde.

Challenges and Solutions

  • Regioselectivity : The Z-configuration is favored due to steric hindrance from the mesityl group.

  • Purification : Column chromatography (silica gel, 60–120 mesh) is required for intermediates.

  • Stability : The thioxo group may oxidize; storage under inert atmosphere is recommended.

Comparative Analysis of Methods

MethodConditionsYieldTime
Classical RefluxEthanol/piperidine, 78°C67–94%2–12 h
UltrasoundWater, 25–50°C89–92%30–60 min
MicrowaveSolvent-free, 200 W80–85%10–15 min

Scientific Research Applications

Chemistry: In chemistry, (5Z)-3-allyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound has shown potential biological activity, including antimicrobial, antifungal, and anticancer properties. It is often studied for its ability to inhibit the growth of various pathogens and cancer cell lines.

Medicine: In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-3-allyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. Similarly, its anticancer activity may be due to the inhibition of signaling pathways that promote cell proliferation and survival.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include:

(5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one ():

  • Substituents : 3-phenethyl group, 1,3-diphenylpyrazole.
  • Key differences : The phenethyl group increases hydrophobicity (logP ~5.2) compared to the allyl group (logP ~3.8, estimated). The diphenylpyrazole lacks the mesityl group, reducing steric hindrance .

(5Z)-3-Hexyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one (): Substituents: 3-hexyl chain, 3-(2-methyl-4-propoxyphenyl)pyrazole.

(Z)-5-(Substituted Benzylidene)-2-((Substituted Phenyl) Amino) Thiazol-4(5H)-One (): Substituents: Varied benzylidene and phenylamino groups. Key differences: Replacement of the thioxo group with methylthio or phenylamino moieties alters electronic properties, impacting redox activity and binding affinity .

Key Observations :

  • Lipophilicity : Longer alkyl chains (e.g., hexyl in ) significantly increase logP, whereas allyl/phenethyl groups balance flexibility and hydrophobicity.
  • Synthetic Routes : Analogues in and were synthesized via condensation reactions using lithium amide bases in THF, suggesting similar pathways for the target compound .

Biological Activity

(5Z)-3-allyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in recent years due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their significant pharmacological properties, including anticancer, antimicrobial, and antiviral effects. This article reviews the synthesis, characterization, and biological activity of this compound based on various research findings.

Chemical Structure and Properties

The molecular formula of (5Z)-3-allyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one is C25H23N3OS, with a molecular weight of 445.61 g/mol. The compound features a thiazolidinone ring fused with a pyrazole moiety, which contributes to its biological activity.

Synthesis

The synthesis of thiazolidinone derivatives typically involves the reaction of thioketones with various amines or hydrazines. The specific synthesis pathway for (5Z)-3-allyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one has been documented in various studies, highlighting the importance of optimizing reaction conditions to achieve high yields and purity levels.

Anticancer Activity

Recent studies have demonstrated that thiazolidinone derivatives exhibit potent anticancer properties. For instance, derivatives similar to (5Z)-3-allyl have shown promising results against various cancer cell lines. In vitro evaluations revealed that certain derivatives exhibited GI₅₀ values ranging from 1.64 to 4.58 µM against leukemia subpanel cell lines . These findings suggest that modifications in the structure can enhance the cytotoxicity of these compounds.

Antimicrobial Activity

Thiazolidinones have also been evaluated for their antimicrobial properties. Research indicates that compounds within this class possess significant activity against both Gram-positive and Gram-negative bacteria. For example, one study reported that thiazolidinone derivatives displayed enhanced antibacterial effects compared to standard antibiotics like oxytetracycline . The minimum inhibitory concentration (MIC) values for some derivatives were found to be significantly lower than those of conventional treatments.

Antiviral Activity

The antiviral potential of (5Z)-3-allyl has been explored against several viruses, including influenza and coronaviruses. However, the results indicate that while some thiazolidinones exhibit minimal antiviral activity, their primary efficacy lies in anticancer and antimicrobial applications .

Case Studies

Case Study 1: Anticancer Screening

A series of novel thiazolidinone derivatives were synthesized and tested for anticancer activity through the DTP NCI protocol. Among these compounds, one derivative demonstrated a GI₅₀ value as low as 2.12 µM against leukemia cells, indicating strong potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antibacterial properties of various thiazolidinones, one compound exhibited an MIC of 7.8 µg/mL against Staphylococcus aureus, significantly outperforming traditional antibiotics . This highlights the potential for these compounds to serve as effective alternatives in treating bacterial infections.

Summary Table of Biological Activities

Biological Activity Activity Type Reference
AnticancerGI₅₀: 1.64 - 4.58 µM
AntimicrobialMIC: 7.8 µg/mL
AntiviralMinimal effect

Q & A

Q. What are the optimal synthetic routes for synthesizing (5Z)-3-allyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one, and how can reaction conditions be optimized?

The synthesis typically involves:

  • Step 1: Formation of the thiazolidinone core via condensation of thiourea derivatives with α,β-unsaturated carbonyl compounds under basic conditions (e.g., KOH/EtOH at reflux) .
  • Step 2: Allylation using allyl bromide in a base-catalyzed nucleophilic substitution reaction to introduce the allyl group at the N3 position .
  • Step 3: Pyrazole-methylene conjugation via a Knoevenagel condensation between the thiazolidinone and a substituted pyrazole aldehyde, requiring anhydrous conditions and catalysts like piperidine .
    Optimization Tips :
  • Use HPLC or TLC to monitor reaction progress and purity .
  • Adjust solvent polarity (e.g., DMF vs. ethanol) to improve yield .

Q. How can the structural integrity and stereochemistry of this compound be confirmed?

Key analytical methods include:

  • 1H/13C NMR : Verify the Z-configuration of the methylene group (δ 7.2–7.8 ppm for vinyl protons) and allyl substitution patterns .
  • X-ray crystallography : Resolve stereochemical ambiguities in the pyrazole-thiazolidinone junction .
  • IR spectroscopy : Confirm the presence of the thioxo group (C=S stretch at ~1200 cm⁻¹) .
    Best Practices : Cross-validate data with computational methods (e.g., DFT calculations) to resolve conflicting spectral interpretations .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative effects .
  • Enzyme inhibition : Test against kinases or proteases linked to disease pathways (e.g., COX-2 for anti-inflammatory activity) .
  • Solubility and stability : Assess via HPLC under physiological pH (e.g., PBS buffer) to guide further derivatization .

Advanced Research Questions

Q. How do substituent variations on the pyrazole and thiazolidinone moieties affect bioactivity?

A Structure-Activity Relationship (SAR) study reveals:

Substituent Impact on Activity Evidence Source
Mesityl (2,4,6-trimethylphenyl)Enhances lipophilicity and membrane permeability, improving anticancer activity .
Allyl group at N3Increases metabolic stability compared to alkyl chains .
Thioxo (C=S) vs. oxo (C=O)Thioxo improves binding to sulfur-loving enzyme active sites (e.g., cysteine proteases) .

Q. Methodological Approach :

  • Synthesize analogs with systematic substituent changes (e.g., replacing mesityl with nitrophenyl).
  • Compare IC50 values across biological assays to identify critical pharmacophores .

Q. What strategies resolve contradictions in reported biological data for similar thiazolidinone derivatives?

Common contradictions arise from:

  • Varied assay conditions (e.g., serum concentration in cell cultures affecting compound stability) .
  • Off-target effects due to impurities in synthesized batches .
    Resolution Strategies :
  • Replicate studies under standardized conditions (e.g., ISO-certified cell lines, fixed serum concentrations).
  • Use high-purity samples (>95% by HPLC) and include positive/negative controls .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetics?

  • Molecular docking : Predict binding affinity to targets like EGFR or PARP using AutoDock Vina .
  • ADMET prediction : Use SwissADME to optimize logP (ideal range: 2–5) and reduce hepatotoxicity risks .
  • MD simulations : Assess conformational stability of the Z-isomer under physiological conditions .

Methodological Challenges and Solutions

Q. How to address low yields in the Knoevenagel condensation step?

  • Catalyst optimization : Replace traditional bases with organocatalysts like L-proline to enhance regioselectivity .
  • Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes, improving yield by ~20% .

Q. What advanced techniques characterize degradation products under oxidative stress?

  • LC-MS/MS : Identify degradation pathways (e.g., sulfoxide formation from C=S oxidation) .
  • EPR spectroscopy : Detect free radical intermediates during photodegradation .

Key Takeaways for Researchers

  • Prioritize purity validation (HPLC/NMR) to ensure reproducible biological results.
  • Combine SAR studies with computational modeling to streamline lead optimization.
  • Address contradictions in literature through rigorous assay standardization and synthetic reproducibility checks.

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